1,3-Propanediol, 2-(4-pentenyl)-
Overview
Description
1,3-Propanediol, 2-(4-pentenyl)- is an organic compound with the molecular formula C8H16O2. It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is replaced by a 4-pentenyl group. This compound is of interest due to its unique structure, which combines the properties of a diol and an alkene.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(4-pentenyl)- can be synthesized through various methods. One common approach involves the hydrogenolysis of glycerol, which produces 1,3-propanediol as an intermediate. The 4-pentenyl group can then be introduced through a series of reactions involving alkenylation or other suitable organic transformations .
Industrial Production Methods
Industrial production of 1,3-propanediol, 2-(4-pentenyl)- typically involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as dehydration, hydrogenation, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acid chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-pentenal or 4-pentenoic acid.
Reduction: Formation of 1,3-propanediol, 2-(4-pentyl)-.
Substitution: Formation of various ethers or esters depending on the substituents used.
Scientific Research Applications
1,3-Propanediol, 2-(4-pentenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-propanediol, 2-(4-pentenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol:
1,3-Propanediol: The parent compound without the 4-pentenyl group.
Neopentyl Glycol: Another diol with a different structure, used in similar applications .
Uniqueness
1,3-Propanediol, 2-(4-pentenyl)- is unique due to the presence of both hydroxyl and alkene functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-pent-4-enylpropane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-8(6-9)7-10/h2,8-10H,1,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJCMLOAVLPPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454910 | |
Record name | 1,3-Propanediol, 2-(4-pentenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73012-46-1 | |
Record name | 1,3-Propanediol, 2-(4-pentenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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